6-chloro-N-methyl-5-(trifluoromethyl)-2-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-methyl-5-(trifluoromethyl)-2-pyridinamine is a chemical compound with a unique structure that includes a pyridine ring substituted with chlorine, methyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-methyl-5-(trifluoromethyl)-2-pyridinamine typically involves the chlorination of a pyridine derivative followed by methylation and trifluoromethylation. The reaction conditions often require the use of specific reagents and solvents to achieve the desired substitutions on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-methyl-5-(trifluoromethyl)-2-pyridinamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions may vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridine oxide, while reduction may produce a pyridine derivative with reduced functional groups.
Scientific Research Applications
6-chloro-N-methyl-5-(trifluoromethyl)-2-pyridinamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-chloro-N-methyl-5-(trifluoromethyl)-2-pyridinamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-chloro-N-methyl-5-(trifluoromethyl)-2-pyridinamine include other pyridine derivatives with different substituents, such as:
- 6-chloro-N-methyl-5-(trifluoromethyl)-2,3-dihydrobenzofuran-3-amine
- 4,6-dichloro-5-nitropyrimidine
Uniqueness
What sets this compound apart is its specific combination of substituents on the pyridine ring, which can confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H6ClF3N2 |
---|---|
Molecular Weight |
210.58 g/mol |
IUPAC Name |
6-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C7H6ClF3N2/c1-12-5-3-2-4(6(8)13-5)7(9,10)11/h2-3H,1H3,(H,12,13) |
InChI Key |
UXKINCQDNSQBRZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=C(C=C1)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.